molecular formula C15H15FN2O3 B15063021 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15063021
M. Wt: 290.29 g/mol
InChI Key: FYKPOMKIWDVCFG-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family. This compound is structurally related to ciprofloxacin, a well-known antibiotic. The presence of the piperidin-1-yl group at the 7th position and the fluoro group at the 6th position enhances its biological activity, making it a potent antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the quinolone ring, affecting its biological activity.

    Substitution: Substitution reactions at the fluoro or piperidin-1-yl groups can lead to the formation of new derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of quinolone N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinolones.

Scientific Research Applications

6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves:

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid.

    Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid.

    Levofloxacin: 1-Cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Uniqueness

6-Fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to:

Properties

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

IUPAC Name

6-fluoro-4-oxo-7-piperidin-1-yl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C15H15FN2O3/c16-11-6-9-12(17-8-10(14(9)19)15(20)21)7-13(11)18-4-2-1-3-5-18/h6-8H,1-5H2,(H,17,19)(H,20,21)

InChI Key

FYKPOMKIWDVCFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F

Origin of Product

United States

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